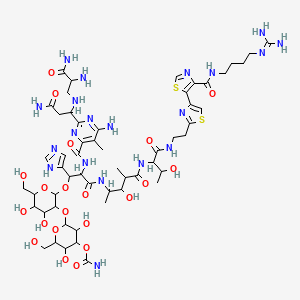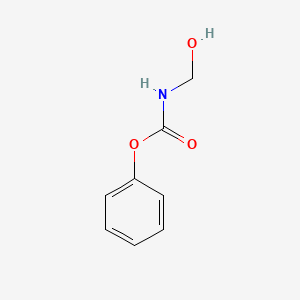
Phenyl (hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (hydroxymethyl)carbamate is an organic compound with the molecular formula C8H9NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (hydroxymethyl)carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of phenyl isocyanate with methanol in the presence of a base to form the desired carbamate.
Amination: Another method involves the reaction of phenyl chloroformate with hydroxylamine.
Industrial Production Methods: Industrial production often employs the carbamoylation method due to its efficiency and high yield. The reaction is typically carried out under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl carbamate.
Reduction: Reduction reactions can convert it back to phenyl isocyanate.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phenyl carbamate.
Reduction: Phenyl isocyanate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: It serves as a model compound in studies of enzyme-catalyzed hydrolysis.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of phenyl (hydroxymethyl)carbamate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Phenyl (hydroxymethyl)carbamate can be compared with other carbamates such as:
Ethyl carbamate: Known for its use in the synthesis of urethanes.
Methyl carbamate: Used in the production of pesticides.
Butyl carbamate: Employed in the manufacture of pharmaceuticals.
Uniqueness: this compound stands out due to its stability, versatility in chemical reactions, and wide range of applications in various fields.
Properties
CAS No. |
35657-72-8 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C8H9NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
InChI Key |
HMXBVIACUMVBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


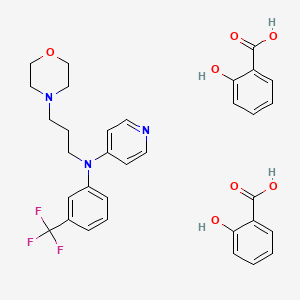

![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
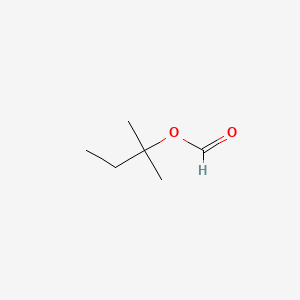
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
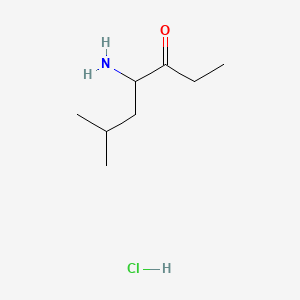
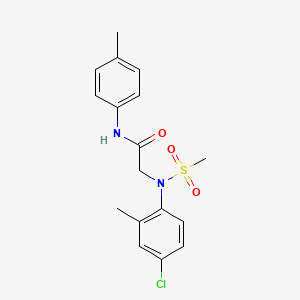
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
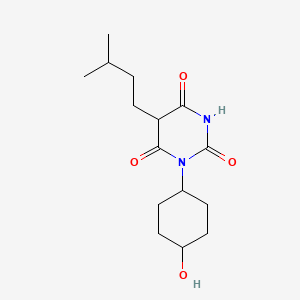
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
